3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride
Overview
Description
3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride is a synthetic organic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate azetidine precursor. This can be achieved through various methods, including the cyclization of suitable amine precursors.
Alkylation: The 3-methylbutyl group is introduced through alkylation reactions using appropriate alkylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques and advanced purification methods to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ring-Opening Reactions: Acidic or basic conditions facilitate the ring-opening process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.
Scientific Research Applications
3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride has diverse applications in scientific research, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the azetidine ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 3-Fluoroazetidine hydrochloride
- 3,3-Difluoroazetidine hydrochloride
- Azetidine hydrochloride
Comparison: 3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride is unique due to the presence of both a fluorine atom and a 3-methylbutyl group. This combination imparts distinct chemical properties and reactivity compared to other azetidine derivatives. The fluorine atom enhances the compound’s stability and lipophilicity, while the 3-methylbutyl group provides steric hindrance, influencing its interaction with molecular targets.
Properties
IUPAC Name |
3-fluoro-3-(3-methylbutyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c1-7(2)3-4-8(9)5-10-6-8;/h7,10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXHEQDMMAQSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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